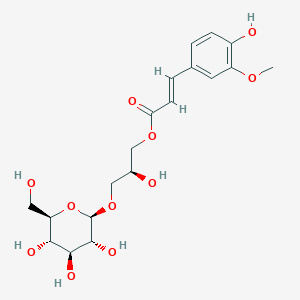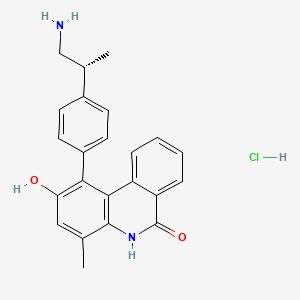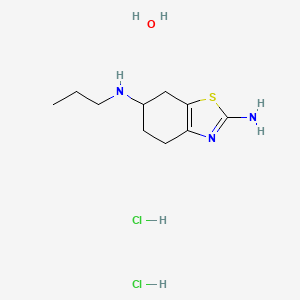
Regaloside F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regaloside F is a phenolic glycerol glucoside that can be found in the bulbs of lilies, specifically Lilium lancifolium . It has the molecular formula C19H26O11 and a molecular weight of 430.4 g/mol . This compound is known for its potential protective effects on cells and its various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Regaloside F is typically obtained through extraction from lily plants. The extraction can be carried out using water, acid, or organic solvents . The process involves crystallization and chromatography techniques to purify the compound to a higher degree .
Industrial Production Methods
In industrial settings, deep eutectic solvents (DESs) have been optimized to extract phenolic acids, including this compound, from lily bulbs. The optimized conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the DES of 20% . This method is considered efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Regaloside F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions include modified phenolic glycerol glucosides, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Regaloside F has a wide range of applications in scientific research:
Wirkmechanismus
Regaloside F exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets include mitochondrial pathways, where it helps in maintaining mitochondrial integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Regaloside E
- Regaloside G
Uniqueness
Regaloside F is unique due to its specific structure and the dual feruloyl groups attached to the glycerol backbone . This structure contributes to its potent antioxidant properties and its ability to protect cells from oxidative damage.
Eigenschaften
Molekularformel |
C19H26O11 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1 |
InChI-Schlüssel |
ZGENOXMVMATRDW-FSTLHUPISA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)

![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)

![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)

![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)
![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

